molecular formula C27H28N2O9 B4342802 DIISOPROPYL 5-[({5-[(4-METHYL-2-NITROPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]ISOPHTHALATE

DIISOPROPYL 5-[({5-[(4-METHYL-2-NITROPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]ISOPHTHALATE

Cat. No.: B4342802
M. Wt: 524.5 g/mol
InChI Key: UAVJFEKLFPNMQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diisopropyl 5-({5-[(4-methyl-2-nitrophenoxy)methyl]-2-furoyl}amino)isophthalate is a complex organic compound with the molecular formula C27H28N2O9. This compound is characterized by its intricate structure, which includes multiple functional groups such as nitro, furoyl, and isophthalate moieties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIISOPROPYL 5-[({5-[(4-METHYL-2-NITROPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]ISOPHTHALATE typically involves multi-step organic reactions. The process begins with the preparation of the core isophthalate structure, followed by the introduction of the furoyl and nitrophenoxy groups through a series of substitution and coupling reactions. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Diisopropyl 5-({5-[(4-methyl-2-nitrophenoxy)methyl]-2-furoyl}amino)isophthalate undergoes several types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can undergo reduction reactions to modify the nitro group.

    Substitution: Various substitution reactions can occur at the aromatic rings and the furoyl group.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents such as potassium permanganate for oxidation reactions. Solvents like dichloromethane and ethanol are often used to dissolve the compound and facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Diisopropyl 5-({5-[(4-methyl-2-nitrophenoxy)methyl]-2-furoyl}amino)isophthalate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its unique structure.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of DIISOPROPYL 5-[({5-[(4-METHYL-2-NITROPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]ISOPHTHALATE involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diisopropyl 5-({5-[(4-methyl-2-nitrophenoxy)methyl]-2-furoyl}amino)isophthalate is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

dipropan-2-yl 5-[[5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carbonyl]amino]benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N2O9/c1-15(2)36-26(31)18-11-19(27(32)37-16(3)4)13-20(12-18)28-25(30)24-9-7-21(38-24)14-35-23-8-6-17(5)10-22(23)29(33)34/h6-13,15-16H,14H2,1-5H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAVJFEKLFPNMQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC2=CC=C(O2)C(=O)NC3=CC(=CC(=C3)C(=O)OC(C)C)C(=O)OC(C)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N2O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
DIISOPROPYL 5-[({5-[(4-METHYL-2-NITROPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]ISOPHTHALATE
Reactant of Route 2
Reactant of Route 2
DIISOPROPYL 5-[({5-[(4-METHYL-2-NITROPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]ISOPHTHALATE
Reactant of Route 3
Reactant of Route 3
DIISOPROPYL 5-[({5-[(4-METHYL-2-NITROPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]ISOPHTHALATE
Reactant of Route 4
Reactant of Route 4
DIISOPROPYL 5-[({5-[(4-METHYL-2-NITROPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]ISOPHTHALATE
Reactant of Route 5
Reactant of Route 5
DIISOPROPYL 5-[({5-[(4-METHYL-2-NITROPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]ISOPHTHALATE
Reactant of Route 6
Reactant of Route 6
DIISOPROPYL 5-[({5-[(4-METHYL-2-NITROPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]ISOPHTHALATE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.